3-chloro-5H-pyrrolo[3,2-c]pyridazine
Description
3-Chloro-5H-pyrrolo[3,2-c]pyridazine is a heterocyclic compound featuring a fused pyrrole-pyridazine ring system with a chlorine substituent at the 3-position. Its molecular formula is C₆H₅ClN₃, and it serves as a critical intermediate in medicinal chemistry for synthesizing bioactive molecules. The compound’s reactivity stems from the electron-withdrawing chlorine atom, which facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups .
Properties
IUPAC Name |
3-chloro-5H-pyrrolo[3,2-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-3-5-4(9-10-6)1-2-8-5/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYYPRLPIDRCRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268521-03-4 | |
| Record name | 3-chloro-5H-pyrrolo[3,2-c]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5H-pyrrolo[3,2-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridazine with a suitable pyrrole derivative. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5H-pyrrolo[3,2-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield corresponding amines.
Cyclization and Condensation: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of 3-amino-5H-pyrrolo[3,2-c]pyridazine or 3-thio-5H-pyrrolo[3,2-c]pyridazine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound amine.
Scientific Research Applications
3-chloro-5H-pyrrolo[3,2-c]pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including kinase inhibitors and antimicrobial compounds.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules
Mechanism of Action
The mechanism of action of 3-chloro-5H-pyrrolo[3,2-c]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrrolo[3,2-c]pyridazine core contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .
Comparison with Similar Compounds
Structural Isomers and Derivatives
Key structural analogs include:
Key Observations :
Antimicrobial Activity
- Saturated vs. Aromatic Derivatives: Saturated pyrrolo-pyridazines (e.g., dihydro analogs) exhibit stronger activity against Pseudomonas aeruginosa and Candida albicans, while aromatic derivatives target Bacillus subtilis .
Physicochemical Properties
| Property | This compound | 3-Chloro-5H-pyrrolo[2,3-b]pyrazine |
|---|---|---|
| Molecular Weight | 153.57 g/mol | 153.57 g/mol |
| Density | Not reported | 1.531 g/cm³ |
| SMILES | C1CNC2=NN=C(C=C21)Cl | C1=CNC2=NC(=CN=C21)Cl |
| Hazard Statements | H302-H317 (oral toxicity, skin sens.) | H302-H317 |
Notes:
Biological Activity
3-Chloro-5H-pyrrolo[3,2-c]pyridazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the pyrrolopyrazine family, which is known for its potential therapeutic applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. Notably, it exhibits a wide range of activities:
- Antimicrobial : Demonstrated effectiveness against various microbial strains.
- Anti-inflammatory : Potential to reduce inflammation through modulation of inflammatory pathways.
- Antiviral : Exhibits activity against viral infections.
- Antifungal : Shows promise in treating fungal infections.
- Antitumor : Displays cytotoxic effects against cancer cell lines.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on different cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| Colon Cancer (LoVo) | 12.5 | Significant anti-tumor activity |
| Ovarian Cancer (SK-OV-3) | 15.0 | Moderate cytotoxicity observed |
| Breast Cancer (MCF-7) | 18.0 | Dose-dependent cytotoxicity |
| Plant Cells (Triticum aestivum) | >200 | Low toxicity |
| Crustacean Cells (Artemia franciscana) | No lethality observed | Non-toxic at tested concentrations |
These results indicate that this compound exhibits selective cytotoxicity towards certain cancer cell lines while being relatively non-toxic to plant and crustacean cells .
Mechanistic Studies
The mechanism by which this compound exerts its effects involves several biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival.
- Receptor Interaction : It may interact with cellular receptors that modulate signaling pathways related to inflammation and immune responses.
Case Studies
-
Antitumor Activity in Human Cell Lines :
A study evaluating the cytotoxic effects of various pyrrolopyrazine derivatives found that this compound exhibited significant anti-tumor activity against colon adenocarcinoma cells (LoVo). The study utilized the MTS assay to demonstrate dose-dependent cytotoxicity . -
Antimicrobial Properties :
Another investigation into the antimicrobial activity of pyrrolopyrazine derivatives revealed that this compound showed promising results against several bacterial strains, indicating its potential as an antimicrobial agent .
Applications in Medicinal Chemistry
The unique structure of this compound makes it a valuable scaffold for drug development:
- Kinase Inhibitors : Its ability to inhibit kinase activity positions it as a candidate for developing targeted cancer therapies.
- Antimicrobial Agents : The compound's efficacy against microbial pathogens suggests potential applications in treating infectious diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
